molecular formula C15H19N3O4 B6750604 Ethyl 3-[4-(4-ethoxyphenyl)triazol-1-yl]-2-hydroxypropanoate

Ethyl 3-[4-(4-ethoxyphenyl)triazol-1-yl]-2-hydroxypropanoate

Cat. No.: B6750604
M. Wt: 305.33 g/mol
InChI Key: FLBOCCAEAFXDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[4-(4-ethoxyphenyl)triazol-1-yl]-2-hydroxypropanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethoxyphenyl group attached to the triazole ring, which is further connected to a hydroxypropanoate moiety

Preparation Methods

The synthesis of Ethyl 3-[4-(4-ethoxyphenyl)triazol-1-yl]-2-hydroxypropanoate typically involves a multi-step process. One common synthetic route starts with the preparation of the triazole ring through a cyclization reaction involving hydrazides and carboxylic acids. The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, and the hydroxypropanoate moiety is added through esterification. The reaction conditions often involve the use of solvents such as pyridine and catalysts like sodium borohydride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 3-[4-(4-ethoxyphenyl)triazol-1-yl]-2-hydroxypropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to alcohols or amines .

Scientific Research Applications

Ethyl 3-[4-(4-ethoxyphenyl)triazol-1-yl]-2-hydroxypropanoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, triazole derivatives are studied for their potential as antimicrobial, antifungal, and anticancer agents. This compound, in particular, has shown promise in inhibiting certain enzymes and pathways involved in disease processes . In the industry, it is used in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers .

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(4-ethoxyphenyl)triazol-1-yl]-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. Triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular processes by modulating signaling pathways and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-[4-(4-ethoxyphenyl)triazol-1-yl]-2-hydroxypropanoate can be compared with other similar compounds, such as 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and benzo[d][1,2,3]triazol-1-yl-pyrazole-based derivatives These compounds share the triazole core structure but differ in their substituents and functional groups, which can significantly impact their chemical properties and biological activities

Properties

IUPAC Name

ethyl 3-[4-(4-ethoxyphenyl)triazol-1-yl]-2-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-3-21-12-7-5-11(6-8-12)13-9-18(17-16-13)10-14(19)15(20)22-4-2/h5-9,14,19H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBOCCAEAFXDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN(N=N2)CC(C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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